4-Ethynyl-1-fluoro-2-methylbenzene

Description

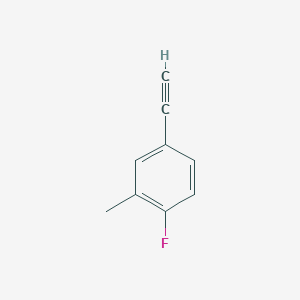

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGKOWLZNQXGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584121 | |

| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-93-2 | |

| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Ethynyl-1-fluoro-2-methylbenzene

This guide provides an in-depth exploration of 4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2), a key building block for researchers in synthetic chemistry and drug discovery. We will delve into its physicochemical properties, provide a validated synthetic protocol, analyze its spectroscopic signature, discuss its reactivity profile, and highlight its application in the development of novel therapeutics, all while emphasizing safe laboratory practices.

Core Molecular Profile and Physicochemical Properties

4-Ethynyl-1-fluoro-2-methylbenzene is an aromatic compound distinguished by a trifunctional substitution pattern: an ethynyl group, a fluorine atom, and a methyl group.[1] This specific arrangement of an electron-withdrawing fluorine atom and an electron-donating methyl group imparts a unique electronic character to the molecule, influencing the reactivity of the terminal alkyne. This makes it a valuable and versatile intermediate in organic synthesis.[1]

Its identity is unequivocally established by its CAS Registry Number: 351002-93-2 .[2][3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 351002-93-2 | [2] |

| Molecular Formula | C₉H₇F | [2] |

| Molecular Weight | 134.15 g/mol | [2] |

| IUPAC Name | 4-ethynyl-1-fluoro-2-methylbenzene | [2] |

| Synonyms | Benzene, 4-ethynyl-1-fluoro-2-methyl- | [1] |

| Boiling Point | 169-170 °C (lit.) | [3] |

| Density | 1.007 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5210 (lit.) | [3] |

| Flash Point | 100 °F (37.8 °C) | [3] |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of terminal alkynes like 4-ethynyl-1-fluoro-2-methylbenzene is most reliably achieved via a Sonogashira cross-coupling reaction. A robust, two-step procedure is recommended, starting from the corresponding aryl halide. This approach involves the initial coupling with a silyl-protected acetylene, followed by a straightforward deprotection.

Rationale for the Two-Step Protocol: The use of trimethylsilylacetylene (TMSA) as the alkyne source is a strategic choice. Direct coupling with acetylene gas is hazardous and technically challenging to perform on a lab scale. Using a silyl-protected alkyne like TMSA provides a stable, liquid reagent that is easy to handle. The subsequent desilylation step is typically high-yielding and clean, making this the preferred industrial and laboratory route for accessing terminal alkynes.[4]

Diagram: Synthesis workflow for 4-Ethynyl-1-fluoro-2-methylbenzene.

Step-by-Step Experimental Protocol:

Step 1: Sonogashira Coupling to Synthesize 4-((Trimethylsilyl)ethynyl)-1-fluoro-2-methylbenzene

-

Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-fluoro-2-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude silyl-protected alkyne can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary, though it is often of sufficient purity for the next step.

Step 2: Desilylation to Yield 4-Ethynyl-1-fluoro-2-methylbenzene

-

Reaction Setup: Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-fluoro-2-methylbenzene from the previous step in methanol (MeOH).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 eq), to the solution.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, neutralize the mixture with 1M HCl. Remove the methanol under reduced pressure. Add water and extract the product with diethyl ether (3x).

-

Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the final product, 4-ethynyl-1-fluoro-2-methylbenzene.

Spectroscopic Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.[5]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Expect doublet and doublet of doublets patterns due to ³JHH and ⁴JHF couplings. Methyl Protons: A singlet around 2.2-2.4 ppm. Alkynyl Proton: A sharp singlet around 3.0-3.3 ppm. |

| ¹³C NMR | Alkynyl Carbons (C≡C): Two signals, one around 83 ppm (substituted) and one around 77 ppm (terminal). Aromatic Carbons: Six distinct signals in the aromatic region (110-165 ppm). The carbon attached to fluorine will show a large ¹JCF coupling constant. Other aromatic carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings. Methyl Carbon: A signal around 15-20 ppm. |

| ¹⁹F NMR | A single resonance is expected. For a similar compound, 1-ethynyl-4-fluorobenzene, the chemical shift is observed at approximately -111.0 ppm (relative to CFCl₃).[5] |

| FTIR | ≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹. C≡C stretch: A weak but sharp peak in the range of 2100-2140 cm⁻¹. C-F stretch: A strong absorption in the 1100-1250 cm⁻¹ region. |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): A clear peak at m/z = 134.15. |

Reactivity and Mechanistic Considerations

The utility of 4-ethynyl-1-fluoro-2-methylbenzene stems from the versatile reactivity of its terminal alkyne group, which is modulated by the electronic properties of the substituted benzene ring.

Diagram: Key reaction pathways of 4-Ethynyl-1-fluoro-2-methylbenzene.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent application.[1] The "click chemistry" reaction with an organic azide proceeds under mild conditions to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable and high-yielding, making it a cornerstone of medicinal chemistry for linking molecular fragments.

-

Sonogashira Coupling: As a terminal alkyne, it can act as the nucleophilic partner in further Sonogashira couplings with aryl or vinyl halides to create more complex, disubstituted alkynes and conjugated systems.

-

Other Reactions: The terminal alkyne can participate in a variety of other addition and cyclization reactions. The electronic nature of the ring—influenced by the electron-withdrawing fluorine and donating methyl group—can affect the regioselectivity and rate of these reactions.[6]

-

Polymerization: Substituted phenylacetylenes can undergo polymerization to form conjugated polymers with interesting electronic and optical properties.[6]

Application in Drug Discovery and Development

The primary value of 4-ethynyl-1-fluoro-2-methylbenzene in drug discovery lies in its role as a key intermediate for synthesizing complex molecules via the CuAAC reaction. The resulting 1,2,3-triazole core is a highly stable and effective bioisostere for amide bonds, and its formation is tolerant of a wide range of functional groups found in drug candidates.[1]

The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[7] By providing a fluorinated aromatic piece with a reactive "handle" (the ethynyl group), this compound allows for the late-stage introduction of this desirable moiety into potential drug molecules. A search of patent literature reveals its use as a building block in the synthesis of novel therapeutic agents.[2]

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Ethynyl-1-fluoro-2-methylbenzene must be handled with appropriate care, recognizing its specific hazards.

GHS Hazard Identification: [2]

-

Flammable Liquid and Vapor (H226): Classified as a flammable liquid.

-

Causes Serious Eye Damage (H318): Poses a significant risk to eye safety.

Laboratory Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and a full-face shield. Use nitrile gloves, ensuring they are inspected before use.

-

Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.

-

Ignition Sources: Keep away from all sources of ignition, including open flames, hot plates, and spark-producing equipment. Ensure all equipment is properly grounded to prevent static discharge.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Recommended storage temperature is 2-8°C.[1]

Spill and Disposal Procedures:

-

Small Spills:

-

Alert personnel in the immediate area and ensure no ignition sources are present.

-

Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.

-

Slowly and carefully sweep the absorbed material from the outside in and place it into a labeled, sealable container for hazardous waste.

-

Clean the spill area with soap and water, collecting the rinse for disposal if necessary.[9]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training.

-

-

Disposal:

References

-

LookChem. Cas 351002-93-2, 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE 97. [Link]

-

The Royal Society of Chemistry. Supporting Information for [Specific Publication]. [Link]

-

PubChem. 4-Ethynyl-1-fluoro-2-methylbenzene. [Link]

-

Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]

-

CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

- Google Patents. US7795293B2 - 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine).

-

ECHA. Benzene, C15-16-alkyl derivs. - Registration Dossier. [Link]

-

Ribblett, J. W., Borst, D. R., & Pratt, D. W. (1999). Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. The Journal of Chemical Physics, 111(18), 8454-8461. [Link]

-

Greenflow. How to Safely Dispose of Highly Flammable Chemicals. [Link]

-

Triumvirate Environmental. Storing and Disposing of Flammable Liquids. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | CID 16213797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE [chemicalbook.com]

- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]

- 8. justrite.com [justrite.com]

- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 10. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]

- 11. researchgate.net [researchgate.net]

4-Ethynyl-1-fluoro-2-methylbenzene molecular weight

An In-depth Technical Guide to 4-Ethynyl-1-fluoro-2-methylbenzene: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-Ethynyl-1-fluoro-2-methylbenzene. It delves into the molecule's core physicochemical properties, provides detailed synthetic and analytical protocols, explores its chemical reactivity, and highlights its strategic importance in medicinal chemistry and materials science.

Introduction: A Strategic Building Block

4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2) is a substituted aromatic compound that has emerged as a highly valuable building block in modern organic synthesis.[1] Its utility stems from the unique and synergistic interplay of its three key functional groups: an ethynyl group, a fluorine atom, and a methyl group on a benzene ring.

The terminal alkyne (ethynyl group) serves as a versatile synthetic handle for a variety of powerful coupling reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-couplings like the Sonogashira reaction.[1][2] The fluorine atom, a "small magic bullet" in drug development, can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2][3][4] The strategic placement of fluorine is a common tactic in medicinal chemistry to optimize drug candidates.[5] The methyl group provides steric bulk and electronic influence, allowing for fine-tuning of the molecule's properties and its interactions in larger constructs. This guide will explore how these features make 4-Ethynyl-1-fluoro-2-methylbenzene a sought-after intermediate for creating complex molecules with tailored functions.

Physicochemical and Computed Properties

The fundamental properties of 4-Ethynyl-1-fluoro-2-methylbenzene are summarized below. These data are critical for planning reactions, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F | [1][6][7] |

| Molecular Weight | 134.15 g/mol | [2][6][7] |

| Monoisotopic Mass | 134.053178385 Da | [7] |

| CAS Number | 351002-93-2 | [1][7][8] |

| IUPAC Name | 4-ethynyl-1-fluoro-2-methylbenzene | [7] |

| Appearance | Liquid (form not specified in all sources) | [1] |

| Boiling Point | 169-170 °C (lit.) | [1][6] |

| Density | 1.007 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index (n20/D) | 1.5210 (lit.) | [1] |

| Flash Point | 100 °F (37.8 °C) | [1] |

| SMILES | CC1=C(C=CC(=C1)C#C)F | [7] |

Synthesis and Characterization

While several synthetic routes may exist, the Sonogashira coupling is a robust and widely adopted method for forming the aryl-alkyne bond present in 4-Ethynyl-1-fluoro-2-methylbenzene. This section outlines a validated, field-proven protocol.

Retrosynthetic Analysis & Workflow

The synthesis logically proceeds by coupling a suitable aryl halide precursor with a protected acetylene source, followed by deprotection. This two-step approach is efficient and prevents side reactions associated with the terminal alkyne.

Sources

- 1. Cas 351002-93-2,4-ETHYNYL-1-FLUORO-2-METHYLBENZENE 97 | lookchem [lookchem.com]

- 2. 4-Ethynyl-1-fluoro-2-methylbenzene [myskinrecipes.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE [chemicalbook.com]

- 7. 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | CID 16213797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 351002-93-2 | 4-Ethynyl-1-fluoro-2-methylbenzene | Tetrahedron [thsci.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethynyl-1-fluoro-2-methylbenzene

Introduction

4-Ethynyl-1-fluoro-2-methylbenzene is a substituted aromatic hydrocarbon of significant interest to researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a reactive ethynyl group, a fluorine atom, and a methyl group on a benzene ring, imparts a distinct set of physical and chemical properties.[1] This guide provides a comprehensive overview of the key physical properties of 4-Ethynyl-1-fluoro-2-methylbenzene, offering insights into its handling, characterization, and application. The strategic placement of the fluoro and methyl groups influences the molecule's polarity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel bioactive compounds and functional materials.[2]

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional arrangement.

-

IUPAC Name: 4-ethynyl-1-fluoro-2-methylbenzene[3]

-

CAS Number: 351002-93-2[3]

-

Molecular Formula: C₉H₇F[4]

-

Canonical SMILES: CC1=C(C=CC(=C1)C#C)F[3]

The structure of 4-Ethynyl-1-fluoro-2-methylbenzene is depicted in the following diagram:

Caption: Chemical structure of 4-Ethynyl-1-fluoro-2-methylbenzene.

Physicochemical Properties

The physical properties of a compound are critical for its practical application, influencing everything from reaction kinetics to formulation. The table below summarizes the key physicochemical data for 4-Ethynyl-1-fluoro-2-methylbenzene.

| Property | Value | Source(s) |

| Boiling Point | 169-170 °C (at standard pressure) | [1][4] |

| Density | 1.007 g/mL (at 25 °C) | [1][4] |

| Refractive Index (n₂₀/D) | 1.5210 | [1][4] |

| Melting Point | Not available | [1] |

| Flash Point | 100 °F (37.8 °C) | [1] |

| Vapor Pressure | 1.89 mmHg (at 25 °C) | [1] |

| Solubility | While quantitative data is not readily available, its chemical structure suggests it is likely soluble in common organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons. It is expected to be poorly soluble in water. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-Ethynyl-1-fluoro-2-methylbenzene, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. While a full spectrum is best obtained experimentally, the anticipated key peaks are:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

-

C≡C stretch: A weaker absorption band in the region of 2100-2260 cm⁻¹ indicates the presence of the carbon-carbon triple bond.

-

C-F stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹, is indicative of the carbon-fluorine bond.

-

Aromatic C-H stretch: Bands appearing just above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-H bends: Various bands in the fingerprint region corresponding to the methyl group and aromatic ring substitutions.

FTIR spectra for this compound are available for reference in public databases such as PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton. The aromatic protons would likely appear as complex multiplets in the range of 7.0-7.5 ppm, with their coupling patterns influenced by both the fluorine and methyl substituents. The methyl protons would present as a singlet around 2.0-2.5 ppm. The acetylenic proton would be a singlet further downfield, typically around 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The alkynyl carbons would appear in the range of 65-90 ppm. The aromatic carbons would resonate between 110-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon would be observed upfield, typically around 15-25 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet, providing a clear indication of the single fluorine environment in the molecule.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties relies on standardized experimental procedures. The following outlines the methodologies for measuring the key properties of 4-Ethynyl-1-fluoro-2-methylbenzene.

Caption: Workflow for Physical Property Determination.

Boiling Point Determination

The boiling point is determined by distillation at atmospheric pressure.

-

A sample of 4-Ethynyl-1-fluoro-2-methylbenzene is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation apparatus.

-

The sample is heated gently.

-

The temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of condensate is observed, is recorded as the boiling point.

Causality: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Density Measurement

The density is determined using a pycnometer.

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water and weighed again at a known temperature (e.g., 25 °C).

-

The pycnometer is emptied, dried, and then filled with the sample of 4-Ethynyl-1-fluoro-2-methylbenzene and weighed at the same temperature.

-

The density of the sample is calculated using the weights of the water and the sample, and the known density of water at that temperature.

Causality: This gravimetric method provides a highly accurate measure of mass per unit volume.

Refractive Index Measurement

The refractive index is measured using a refractometer.

-

A small drop of 4-Ethynyl-1-fluoro-2-methylbenzene is placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is a characteristic property of a pure compound.

Safety and Handling

4-Ethynyl-1-fluoro-2-methylbenzene is classified as a flammable liquid and vapor and causes serious eye damage.[3]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H318 (Causes serious eye damage).[3]

-

Precautionary Statements: Standard precautions for handling flammable liquids should be observed, including working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (PPE) such as safety goggles and gloves.[3]

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[2] Recommended storage temperature is 2-8°C.[1]

Applications in Research and Development

The unique combination of functional groups in 4-Ethynyl-1-fluoro-2-methylbenzene makes it a versatile intermediate in several areas of chemical research:

-

Pharmaceutical Synthesis: The ethynyl group is a key functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing compounds, which are important scaffolds in drug discovery.[1] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[2]

-

Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of advanced polymers and materials with tailored electronic and physical properties.[1]

-

Organic Synthesis: It serves as a building block in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to construct more complex molecular architectures.[2]

Conclusion

4-Ethynyl-1-fluoro-2-methylbenzene is a compound with a well-defined set of physical properties that make it a valuable tool for chemists in various disciplines. Its characterization through standard analytical techniques is straightforward, and its utility in synthesis is significant. A thorough understanding of its physical properties, as outlined in this guide, is essential for its safe handling and effective application in the laboratory and beyond.

References

-

PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

LookChem. (n.d.). Cas 351002-92-2, 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE 97. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-1-fluoro-2-methylbenzene

Introduction

4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2) is a substituted aromatic hydrocarbon of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique trifunctional structure, featuring an ethynyl group, a fluorine atom, and a methyl group on a benzene ring, makes it a versatile building block.[3] The terminal alkyne is amenable to a variety of coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, while the fluorine and methyl substituents allow for fine-tuning of molecular properties such as metabolic stability, binding affinity, and solubility in drug candidates and functional materials.[3][4]

Accurate and unambiguous structural confirmation is paramount for any research or development application. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. We will delve into the expected spectral data, the rationale behind the interpretation, and the standard protocols for data acquisition.

| Compound Information | |

| IUPAC Name | 4-ethynyl-1-fluoro-2-methylbenzene[5] |

| CAS Number | 351002-93-2[5] |

| Molecular Formula | C₉H₇F[5] |

| Molecular Weight | 134.15 g/mol [5] |

| Structure (SMILES) | CC1=C(C=CC(=C1)C#C)F[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 4-Ethynyl-1-fluoro-2-methylbenzene, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the functional groups.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The presence of fluorine introduces additional complexity and diagnostic value through heteronuclear (¹H-¹⁹F) coupling.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Alkyne, ≡C-H) | ~3.1 | Singlet (s) | - | 1H |

| H₅ | ~7.3 | Doublet of doublets (dd) | JH5-H6 ≈ 8.5 Hz, JH5-F1 ≈ 5.0 Hz | 1H |

| H₃ | ~7.2 | Doublet (d) | JH3-F1 ≈ 9.0 Hz | 1H |

| H₆ | ~7.0 | Doublet (d) | JH6-H5 ≈ 8.5 Hz | 1H |

| CH₃ | ~2.3 | Singlet (s) | - | 3H |

Interpretation and Causality:

-

Aromatic Region (7.0-7.4 ppm): The three aromatic protons are distinct due to the substitution pattern.

-

H₅: This proton is expected to appear furthest downfield among the aromatic signals due to its para position relative to the electron-donating methyl group and meta to the fluorine. It will be split into a doublet by its ortho neighbor H₆ and further split into a doublet by the fluorine atom four bonds away (⁴JHF), resulting in a doublet of doublets.

-

H₃: This proton is ortho to the fluorine and will exhibit a characteristic ortho ¹H-¹⁹F coupling (³JHF) of approximately 9.0 Hz, appearing as a doublet.

-

H₆: This proton is ortho to H₅ and will appear as a doublet due to this coupling.

-

-

Alkynyl Proton ( ~3.1 ppm): The terminal alkyne proton appears as a sharp singlet. Its chemical shift is characteristic and confirms the presence of the C≡C-H group.

-

Methyl Protons ( ~2.3 ppm): The three protons of the methyl group are equivalent and are not coupled to other protons, thus appearing as a sharp singlet.

Visualization of Key ¹H-¹H and ¹H-¹⁹F Couplings:

Caption: Key proton-proton and proton-fluorine coupling interactions.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 4-Ethynyl-1-fluoro-2-methylbenzene and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ²H (deuterium lock). Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The large chemical shift range allows for clear resolution of signals. Critically, C-F coupling constants (JCF) are highly diagnostic, with the magnitude being dependent on the number of bonds separating the carbon and fluorine atoms.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | C₁ (C-F) | ~162 | Doublet (d) | ¹JCF ≈ 245 | | C₃ | ~134 | Doublet (d) | ³JCF ≈ 4 | | C₅ | ~129 | Doublet (d) | ³JCF ≈ 8 | | C₂ (C-CH₃) | ~125 | Doublet (d) | ²JCF ≈ 18 | | C₆ | ~116 | Doublet (d) | ²JCF ≈ 22 | | C₄ (C-C≡CH) | ~114 | Singlet (s) or small doublet | ⁴JCF ≈ 2-3 | | C≡CH | ~83 | Singlet (s) | - | | C≡C H | ~79 | Singlet (s) | - | | CH₃ | ~15 | Doublet (d) | ³JCF ≈ 4 |

Interpretation and Causality:

-

C-F Carbon (C₁): The carbon directly bonded to fluorine will appear far downfield and exhibit a very large one-bond coupling constant (¹JCF) of ~245 Hz, which is an unmistakable feature.

-

Aromatic Carbons: All other aromatic carbons will appear as doublets due to two-bond (²JCF) or three-bond (³JCF) coupling to fluorine, with magnitudes typically in the range of 3-25 Hz.

-

Alkynyl Carbons: The two sp-hybridized carbons are expected between 75-85 ppm. Their signals are typically sharp.

-

Methyl Carbon: The methyl carbon will appear upfield (~15 ppm) and may show a small three-bond coupling to fluorine.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Setup: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: On the same spectrometer, tune the probe to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This common experiment removes ¹H-¹³C coupling, simplifying the spectrum to show only the ¹³C-¹⁹F couplings.

-

Parameters: Use a spectral width of ~240 ppm, a sufficient number of scans (e.g., 512 to 2048) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending). While an experimental spectrum is noted to be available in the SpectraBase database, the expected absorptions provide a solid framework for confirmation.[5]

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| 3100-3000 | =C-H Stretch | Aromatic | Medium |

| 2980-2850 | C-H Stretch | Methyl (CH₃) | Medium |

| ~2110 | C≡C Stretch | Terminal Alkyne | Medium, Sharp |

| 1615, 1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1250-1200 | C-F Stretch | Aryl-Fluoride | Strong |

Interpretation and Causality: The IR spectrum provides a clear fingerprint for this molecule.

-

The sharp, strong peak at ~3300 cm⁻¹ is a definitive indicator of the terminal alkyne's C-H bond.

-

The peak at ~2110 cm⁻¹ , while sometimes weak, confirms the carbon-carbon triple bond itself.

-

Aromatic C=C stretching bands and C-H stretching bands confirm the presence of the benzene ring.

-

The strong absorption in the 1250-1200 cm⁻¹ region is characteristic of the C-F bond stretch, confirming the presence of the fluorine substituent.

Experimental Workflow: ATR-FTIR

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and a series of characteristic fragment ions. The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular formula.

Predicted Mass Spectrum Data (EI):

| m/z (mass-to-charge) | Ion Formula | Identity | Notes |

| 134.0532 | [C₉H₇F]⁺• | Molecular Ion [M]⁺• | Confirms the molecular weight. The value shown is the calculated monoisotopic mass. |

| 133 | [C₉H₆F]⁺ | [M-H]⁺ | Loss of the acidic alkynyl proton. |

| 119 | [C₈H₄F]⁺ | [M-CH₃]⁺ | Loss of the methyl group, a common fragmentation pathway. |

Interpretation and Causality:

-

The most important peak is the molecular ion peak (M⁺•) at m/z = 134. Its presence confirms the molecular weight of the compound. An HRMS measurement of this peak should yield a value extremely close to the calculated exact mass of 134.053178 Da, confirming the formula C₉H₇F.[5]

-

The [M-CH₃]⁺ fragment at m/z = 119 is expected to be a significant peak, arising from the cleavage of the relatively stable benzyl-like C-C bond.

-

The [M-H]⁺ peak at m/z = 133 is also anticipated due to the loss of the terminal alkyne's proton.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum plotting relative intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification and structural confirmation of 4-Ethynyl-1-fluoro-2-methylbenzene. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern through chemical shifts and characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. IR spectroscopy provides a rapid verification of the key functional groups—terminal alkyne, aromatic ring, and aryl fluoride. Finally, mass spectrometry confirms the molecular weight and elemental formula. Together, these techniques provide the necessary analytical rigor for any researcher employing this valuable synthetic building block.

References

-

PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

LookChem. (n.d.). Cas 351002-93-2, 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE 97. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A metal-free oxidative cross-coupling of arylhydrazines and terminal alkynes. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Ni-Catalyzed Defluorinative Alkylation of α-Trifluoromethyl Alkenes with Alkyl Grignard Reagents. Retrieved January 22, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Retrieved January 22, 2026, from [Link]

Sources

- 1. 351002-93-2 Cas No. | 4-Ethynyl-1-fluoro-2-methylbenzene | Matrix Scientific [matrixscientific.com]

- 2. 4-Ethynyl-1-fluoro-2-methylbenzene [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | CID 16213797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the ethynyl group in 4-Ethynyl-1-fluoro-2-methylbenzene

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-1-fluoro-2-methylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-1-fluoro-2-methylbenzene is a versatile chemical building block whose utility is primarily defined by the reactivity of its terminal ethynyl group.[1] The benzene ring is functionalized with a fluorine atom, which is strongly electron-withdrawing through induction, and a methyl group, which is weakly electron-donating. This substitution pattern modulates the electronic properties of the aromatic system and, consequently, the reactivity of the alkyne moiety. This guide provides a comprehensive analysis of the core reactions involving the ethynyl group of this compound, focusing on the mechanistic principles, field-proven experimental protocols, and the influence of the ring's electronic landscape. Key transformations, including the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are detailed, offering researchers a robust framework for the strategic incorporation of this synthon into complex molecular architectures.[2]

Molecular Structure and Electronic Profile

The reactivity of the terminal alkyne in 4-Ethynyl-1-fluoro-2-methylbenzene is a direct consequence of the electronic effects exerted by the substituents on the benzene ring.

-

Fluorine (at C1): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases electron density in the ring. However, it also possesses a lone pair that can participate in resonance, leading to an electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic substitution but activation towards nucleophilic aromatic substitution.[3]

-

Methyl Group (at C2): The methyl group is a weak electron-donating group (EDG) through both induction (+I) and hyperconjugation.[3]

-

Ethynyl Group (at C4): The sp-hybridized carbons of the alkyne are more electronegative than sp2 carbons, making the ethynyl group itself mildly electron-withdrawing.[4]

The combined influence of the strong -I effect of fluorine and the weak +I effect of the methyl group results in a nuanced electronic environment for the ethynyl group. This environment influences the acidity of the terminal proton and the nucleophilicity of the triple bond, which are critical factors in its characteristic reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 351002-93-2 | [5] |

| Molecular Formula | C₉H₇F | [6] |

| Molecular Weight | 134.15 g/mol | [5][6] |

| Boiling Point | 169-170 °C | [1][6] |

| Density | 1.007 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.5210 | [1][6] |

Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds, connecting a terminal alkyne with an aryl or vinyl halide.[7][8][9] This reaction is fundamental to the application of 4-Ethynyl-1-fluoro-2-methylbenzene in constructing more complex aromatic structures for pharmaceuticals and organic materials.[2][10] The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[8][11]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.[8][9]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide to form a Pd(II) complex.

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[8]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[9]

The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling). Nickel-based catalysts have also been developed as an alternative, offering facile oxidative addition under mild conditions.[12]

Caption: Figure 1: Sonogashira Catalytic Cycles

Experimental Protocol: General Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for 4-Ethynyl-1-fluoro-2-methylbenzene and specific coupling partners.

Materials:

-

4-Ethynyl-1-fluoro-2-methylbenzene (1.2 mmol)

-

Aryl or Vinyl Halide (e.g., Iodobenzene) (1.0 mmol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

-

Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

-

Amine Base (e.g., Triethylamine, Et₃N) (3.0 mmol)

-

Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.[8]

-

Solvent and Base Addition: Add the anhydrous solvent followed by the amine base. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.

-

Alkyne Addition: Add 4-Ethynyl-1-fluoro-2-methylbenzene dropwise to the reaction mixture via syringe.[8]

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

-

Purification: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.[8] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12]

-

Characterization: Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[13][14] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[1][13][15] 4-Ethynyl-1-fluoro-2-methylbenzene is an excellent substrate for this transformation.[1]

Mechanistic Rationale

Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds at room temperature and is highly specific for the 1,4-isomer.[13] The reaction is significantly accelerated (by a factor of 10⁷ to 10⁸) in the presence of a Cu(I) catalyst.[13] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[16] Stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA), are often used to prevent copper oxidation and protect sensitive substrates.[16][17]

Caption: Figure 2: Experimental Workflow for CuAAC

Experimental Protocol: General CuAAC Reaction

This protocol is adapted for small molecule synthesis and can be performed in a variety of solvents, including mixtures of t-butanol/water or DMSO.

Materials:

-

4-Ethynyl-1-fluoro-2-methylbenzene (1.0 mmol)

-

Organic Azide (1.0-1.1 mmol)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium Ascorbate (0.1 mmol, 10 mol%)

-

Solvent (e.g., 1:1 mixture of t-BuOH and H₂O) (10 mL)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 4-Ethynyl-1-fluoro-2-methylbenzene and the organic azide in the chosen solvent system.

-

Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O. Add this solution to the reaction mixture.

-

Initiation: Prepare a fresh aqueous solution of sodium ascorbate. Add the sodium ascorbate solution to the reaction mixture dropwise. A color change is often observed as Cu(II) is reduced to the active Cu(I) species.[16]

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight. Monitor progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Other Potential Reactions of the Ethynyl Group

While Sonogashira coupling and CuAAC are the most prominent, the ethynyl group in 4-Ethynyl-1-fluoro-2-methylbenzene can undergo other transformations characteristic of terminal alkynes.

Hydration

The addition of water across the triple bond, typically catalyzed by mercury(II) salts or other electrophiles, follows Markovnikov's rule to produce an enol intermediate, which rapidly tautomerizes to the corresponding ketone (an acetophenone derivative in this case).[18] The regioselectivity is dictated by the formation of the more stable vinyl cation intermediate.

Hydrogenation

The triple bond can be fully or partially reduced.

-

Complete Reduction: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere will reduce the alkyne to the corresponding alkane (4-ethyl-1-fluoro-2-methylbenzene).

-

Partial Reduction: Using specific catalysts, the reduction can be stopped at the alkene stage. For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) yields the cis-alkene, while a dissolving metal reduction (Na in liquid NH₃) yields the trans-alkene.

Conclusion

4-Ethynyl-1-fluoro-2-methylbenzene is a valuable synthetic intermediate due to the versatile reactivity of its terminal alkyne. The electronic modulation by the fluoro and methyl substituents provides a unique reactivity profile that is highly amenable to cornerstone synthetic transformations. The Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition are exceptionally reliable and high-yielding methods for elaborating this core structure. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in the fields of medicinal chemistry, materials science, and chemical biology.

References

-

National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

-

baseclick GmbH. (n.d.). Protocols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

LookChem. (n.d.). Cas 351002-93-2, 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE 97. Available at: [Link]

-

Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]

-

ACS Publications. (2014). Electronic Effects of Ring Fusion and Alkyne Substitution on Acene Properties and Reactivity. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. Available at: [Link]

-

Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Royal Society of Chemistry. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Available at: [Link]

-

ACS Publications. (2009). Diels−Alder Reactions of Cyclopentadienones with Aryl Alkynes To Form Biaryl Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

ACS Publications. (2026). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Available at: [Link]

-

PubMed. (2015). Radiosynthesis and 'click' conjugation of ethynyl-4-[(18)F]fluorobenzene--an improved [(18)F]synthon for indirect radiolabeling. Available at: [Link]

-

YouTube. (2020). 1,3-dipolar cycloaddition reactions. Available at: [Link]

-

PubMed Central. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Available at: [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Chemie Brunschwig. (n.d.). Click chemistry reagents. Available at: [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. Available at: [Link]

-

PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Available at: [Link]

Sources

- 1. Cas 351002-93-2,4-ETHYNYL-1-FLUORO-2-METHYLBENZENE 97 | lookchem [lookchem.com]

- 2. 4-Ethynyl-1-fluoro-2-methylbenzene [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | CID 16213797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE [chemicalbook.com]

- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conju ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05257H [pubs.rsc.org]

- 11. synarchive.com [synarchive.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 15. Protocols [baseclick.eu]

- 16. broadpharm.com [broadpharm.com]

- 17. jenabioscience.com [jenabioscience.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Electronic effects of the fluoro and methyl groups in 4-Ethynyl-1-fluoro-2-methylbenzene

An In-depth Technical Guide to the Electronic Effects of Fluoro and Methyl Groups in 4-Ethynyl-1-fluoro-2-methylbenzene

Authored by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the intricate electronic landscape of 4-Ethynyl-1-fluoro-2-methylbenzene. The molecule serves as an exemplary case study for understanding the competing and synergistic electronic effects of substituents on an aromatic system. We will dissect the powerful electron-withdrawing inductive effect of the fluoro group as it contends with the electron-donating properties of the methyl group, mediated through hyperconjugation and induction. This guide elucidates how this electronic interplay modulates the charge distribution on the benzene ring and, consequently, influences the chemical properties of the para-positioned ethynyl group. Methodologies for characterizing these effects, including spectroscopic analysis and computational modeling, are detailed, providing a robust framework for predicting molecular reactivity and designing novel compounds in medicinal chemistry and materials science.

Foundational Principles: Electronic Effects in Aromatic Systems

The reactivity and properties of a substituted benzene ring are not merely the sum of its parts; they are governed by a delicate balance of electronic effects exerted by its substituents. These effects, which propagate through the molecule's sigma (σ) and pi (π) systems, fundamentally alter electron density, thereby dictating the molecule's behavior in chemical reactions.

The Inductive Effect (I)

The inductive effect is the polarization of a σ bond due to the electronegativity difference between the atoms forming the bond. This effect weakens with distance.[1]

-

Negative Inductive Effect (-I): Exerted by atoms or groups more electronegative than carbon (e.g., halogens, oxygen, nitrogen), which withdraw electron density from the ring.

-

Positive Inductive Effect (+I): Exerted by groups less electronegative than carbon, such as alkyl groups, which donate electron density.[2]

The Resonance (Mesomeric) Effect (M)

The resonance effect involves the delocalization of π electrons or lone pairs between a substituent and the aromatic ring.[3] This effect is transmitted throughout the π system and is generally stronger than the inductive effect, though notable exceptions exist.[1][3]

-

Positive Resonance Effect (+M): Occurs when a substituent donates electrons to the ring via its lone pairs (e.g., -OH, -NH₂, -F). This increases electron density, especially at the ortho and para positions.[4]

-

Negative Resonance Effect (-M): Occurs when a substituent withdraws electrons from the ring through a π system (e.g., -NO₂, -C=O). This decreases electron density, particularly at the ortho and para positions.

Dissecting the Substituents: Fluoro and Methyl Groups

The core of our analysis lies in the unique and opposing electronic natures of the fluorine atom and the methyl group.

The Duality of the Fluoro Group

Fluorine, the most electronegative element, presents a classic case of competing electronic effects.[5]

-

Strong -I Effect: Due to its supreme electronegativity, fluorine powerfully withdraws electron density from the carbon atom it is attached to through the σ bond.[6] This effect deactivates the benzene ring toward electrophilic aromatic substitution compared to unsubstituted benzene.[7]

-

+M Effect: Despite its electronegativity, the fluorine atom possesses lone pairs in p-orbitals that can overlap with the π system of the benzene ring.[4] This donation of electron density via resonance increases the nucleophilicity of the ortho and para positions.[5]

For most halogens, the deactivating -I effect outweighs the activating +M effect.[8] However, the +M effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[4]

Caption: Inductive withdrawal (-I) and resonance donation (+M) by a fluoro substituent.

The Electron-Donating Methyl Group

The methyl group is a prototypical activating group, donating electron density and enhancing the ring's reactivity towards electrophiles.[9] This donation occurs through two mechanisms:

-

Hyperconjugation: This is the primary electron-donating mechanism for alkyl groups.[10][11] It involves the delocalization of electrons from the C-H σ bonds of the methyl group into the adjacent π system of the benzene ring.[12] This effect, sometimes called "no-bond resonance," effectively increases electron density at the ortho and para positions.[13]

-

Weak +I Effect: The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a weak inductive donation of electron density.[7]

Caption: Inductive (+I) and hyperconjugative electron donation by a methyl group.

Integrated Analysis of 4-Ethynyl-1-fluoro-2-methylbenzene

In this molecule (IUPAC name: 4-ethynyl-1-fluoro-2-methylbenzene), the substituents are positioned to create a complex electronic environment.[14] The fluoro group is at C1, the methyl group at C2, and the ethynyl group at C4.

-

Influence on the Ring: The activating methyl group at C2 and the deactivating fluoro group at C1 are adjacent. The methyl group strongly activates its ortho (C3) and para (C5) positions. The fluoro group deactivates the ring overall but directs activation to its ortho (C6) and para (C4) positions. The net effect is a non-uniform distribution of electron density across the aromatic ring.

-

Influence on the Ethynyl Group: The key question is the net electronic effect transmitted to the ethynyl group at the C4 position. This position is para to the strongly inductive fluoro group and meta to the donating methyl group. Therefore, the ethynyl group primarily experiences the strong electron-withdrawing pull of the fluorine atom, which is only partially offset by the weaker, meta-directed influence of the methyl group. This is expected to decrease the electron density of the alkyne's triple bond and increase the acidity of the terminal alkyne proton compared to ethynylbenzene.

Quantitative Insight: The Hammett Equation

To move beyond qualitative descriptions, we can employ the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of meta and para substituents.[15][16][17] The equation is given by:

log(K/K₀) = σρ

Where:

-

K and K₀ are the equilibrium constants (or rate constants, k) for the substituted and unsubstituted reactions, respectively.

-

σ (Sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[18][19]

-

ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[16]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Effects |

| -F | +0.34 | +0.06 | Strong -I, Moderate +M |

| -CH₃ | -0.07 | -0.17 | Hyperconjugation, Weak +I |

| Table 1: Hammett constants for fluoro and methyl groups. Values are representative and sourced from comprehensive compilations.[16][20] |

For 4-Ethynyl-1-fluoro-2-methylbenzene, we can approximate the combined electronic effect on a reaction center at the ethynyl C-H bond. While a direct Hammett relationship for this specific 1,2,4-substitution pattern is complex, we can infer the dominant forces. The reaction center is para to the -F group (σ_p = +0.06) and meta to the -CH₃ group (σ_m = -0.07). A simple summation (0.06 - 0.07 = -0.01) would suggest a very weak net donating effect. However, this additivity is an oversimplification and does not fully account for the powerful through-space inductive effect of the adjacent fluorine.[21][22] Experimental validation is therefore crucial.

Experimental and Computational Validation Protocols

A self-validating system of inquiry relies on the convergence of experimental data and theoretical models.

Spectroscopic Characterization

Protocol: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of 4-Ethynyl-1-fluoro-2-methylbenzene in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Pay close attention to the chemical shifts (δ) of the aromatic protons and the terminal alkyne proton (≡C-H). Increased electron-withdrawing character on the ring will generally shift the alkyne proton to a higher δ (downfield).[23]

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. The chemical shifts of the ipso-carbon (C4, attached to the alkyne) and the alkyne carbons (C≡C) are sensitive indicators of the electronic environment. Electron withdrawal by the fluoro-substituted ring will deshield these carbons, shifting them downfield.[24]

-

Data Analysis: Compare the observed chemical shifts to those of reference compounds like phenylacetylene and 4-fluorophenylacetylene to quantify the electronic influence of the combined substituents.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or prepare a dilute solution in a suitable solvent (e.g., CCl₄).

-

Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the stretching frequencies for the C≡C bond (typically 2100-2260 cm⁻¹) and the terminal ≡C-H bond (strong, sharp peak around 3300 cm⁻¹).[23] Electron-withdrawing groups attached to the phenyl ring can subtly increase the frequency and intensity of the ≡C-H stretch.

Computational Chemistry Workflow

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Optimization: Build the 3D structure of 4-Ethynyl-1-fluoro-2-methylbenzene. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[25]

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic properties.

-

Data Visualization & Analysis:

-

Electrostatic Potential (ESP) Map: Generate an ESP map and plot it onto the molecule's electron density surface. This provides a powerful visual representation of electron-rich (red/yellow) and electron-poor (blue/green) regions, directly illustrating the inductive and resonance effects.[25]

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges on each atom. This quantifies the electron withdrawal and donation, providing numerical data to support qualitative arguments.

-

Simulated Spectra: Calculate theoretical NMR chemical shifts and IR frequencies to compare directly with experimental results, validating the computational model.

-

Caption: Workflow for the integrated analysis of molecular electronic effects.

Implications for Drug Development and Materials Science

Understanding the electronic character of substituted phenylacetylenes is not merely an academic exercise; it has profound practical implications.

-

Medicinal Chemistry: The phenylacetylene motif is a valuable building block in drug design.[26] The acidity of the terminal proton and the electron density of the triple bond, both modulated by the fluoro and methyl groups, can influence:

-

Target Binding: Altering the molecule's electrostatic profile can enhance or diminish its binding affinity to a protein target through hydrogen bonding or π-π interactions.

-

Metabolic Stability: The electronic nature of the ring can affect its susceptibility to metabolic enzymes like cytochrome P450s.

-

Pharmacokinetics: Properties like membrane permeability and solubility can be fine-tuned by adjusting the electronic character of substituents.

-

-

Materials Science: Substituted polyacetylenes are a class of conductive polymers with tunable properties.[27][28] The electronic nature of the monomer, 4-Ethynyl-1-fluoro-2-methylbenzene, dictates the properties of the resulting polymer. The ethynyl group is also a key functional handle for Sonogashira and other cross-coupling reactions, used to construct larger, conjugated systems for applications in molecular electronics and organic light-emitting diodes (OLEDs).[29][30]

Conclusion

The electronic landscape of 4-Ethynyl-1-fluoro-2-methylbenzene is a testament to the nuanced principles of physical organic chemistry. The potent, distance-dependent inductive withdrawal of the fluoro group and the delocalized donating effects of the methyl group (hyperconjugation and induction) establish a complex and non-intuitive charge distribution. This guide outlines a synergistic approach, combining the quantitative framework of the Hammett equation with the practical validation of spectroscopy and the deep insight of computational chemistry. For the researcher, scientist, or drug developer, mastering this interplay is paramount for the rational design of molecules with precisely tailored chemical reactivity, biological activity, and material properties.

References

-

Testbook. (n.d.). Hyperconjugation Structure, Conditions, and Applications Explained. Retrieved from Testbook.com. [Link][10]

-

BYJU'S. (n.d.). Hyperconjugation effect. Retrieved from byjus.com. [Link][11]

-

Hunt, I. (n.d.). Hyperconjugation. University of Calgary. Retrieved from chem.ucalgary.ca. [Link]

-

Wikipedia. (n.d.). Hyperconjugation. Retrieved from en.wikipedia.org. [Link][13]

-

Allen Career Institute. (n.d.). Hyperconjugation: Mechanism, Illustration and Examples. Retrieved from allen.ac.in. [Link][12]

-

International Journal of Advanced Chemistry Research. (2025, June 1). Theoretical analysis of electron density distribution in organic compounds. [Link][25]

-

Quora. (2017, May 15). Does fluorine or chlorine have more of a resonance effect?. [Link]

-

Pharma 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from pharma180.com. [Link][15]

-

Khan Academy. (n.d.). Resonance vs Inductive Effects. Retrieved from khanacademy.org. [Link][3]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from courses.lumenlearning.com. [Link][7]

-

College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from employees.csbsju.edu. [Link][4]

-

Physical Chemistry Chemical Physics. (2017, October 17). The electron density of delocalized bonds (EDDB) applied for quantifying aromaticity. [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from en.wikipedia.org. [Link][16]

-

Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link][5]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from chemistrysteps.com. [Link][1]

-

Allen Career Institute. (n.d.). The methyl group in benzene ring is. Retrieved from allen.ac.in. [Link][2]

-

PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from ncbi.nlm.nih.gov. [Link][6]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from en.wikipedia.org. [Link][8]

-

YouTube. (2020, July 23). Organic Chemistry - EAS Reactions of Substituted Benzenes. [Link][9]

-

YouTube. (2018, December 15). Inductive Effect Vs Resonance (Rule of Organic Chemistry). [Link]

-

Australian Journal of Chemistry. (1980, June 1). Electronic effects of halogen-substituted methyl groups. [Link][24]

-

ElectronicsAndBooks. (n.d.). IONIZATION POTENTIALS OF FLUORINE- SUBSTITUTED BENZENES, ETHYLENES, AND METHYL RADICALS. [Link]

-

PubMed Central. (n.d.). Data enhanced Hammett-equation: reaction barriers in chemical space. Retrieved from ncbi.nlm.nih.gov. [Link][21]

-

Chemistry LibreTexts. (2023, August 8). Spectroscopy of the Alkynes. [Link][23]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link][17]

-

Quora. (2015, October 9). Why is methyl benzene more reactive than ethyl benzene, towards electrophilic substitution?. [Link]

-

ACS Omega. (n.d.). A New Set of Aromaticity Descriptors Based on the Electron Density Employing the Distributed Multipole Analysis (DMA). [Link]

-

PubMed Central. (2022, June 13). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. [Link]

-

ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups. [Link]

-

ADDI. (2023, June 22). Computational study of aromaticity with electron delocalization indices. [Link]

-

National Institutes of Health. (2012, March 6). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. [Link][22]

-

SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. [Link][20]

-

University of Massachusetts. (n.d.). Unit 4: Free Energy Relationships. Retrieved from chem.umass.edu. [Link][19]

-

PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link][14]

-

Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. [Link]

-

Wiley-VCH. (2010, March 1). Synthesis and Functionality of Substituted Polyacetylenes. [Link][27]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. [Link][29]

-